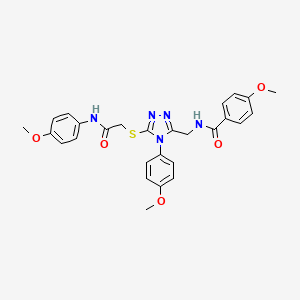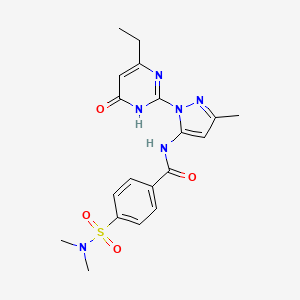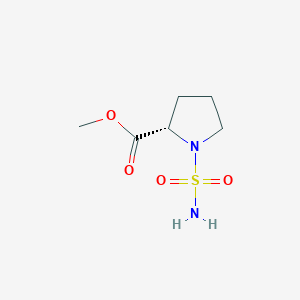![molecular formula C10H9ClF3N3O B2485714 2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide CAS No. 2411317-65-0](/img/structure/B2485714.png)
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide, also known as CP-544326, is a small molecule drug that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It has been extensively studied for its potential applications in treating depression and anxiety disorders.
Mecanismo De Acción
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances the transmission of serotonin-mediated signals. The net effect is an improvement in mood and a reduction in anxiety and other symptoms associated with depression and anxiety disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been shown to have an effect on the activity of certain brain regions, such as the amygdala and the prefrontal cortex, which are involved in regulating emotions and cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide has a number of advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects that can complicate the interpretation of results. It may also have limited efficacy in certain patient populations, which can limit its usefulness in clinical settings.
Direcciones Futuras
There are a number of future directions for research on 2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide. One area of interest is the development of more selective and potent SSRIs that can be used to treat a wider range of psychiatric disorders. Another area of interest is the development of new methods for delivering this compound, such as through the use of nanoparticles or other targeted delivery systems. Finally, there is a need for more research on the long-term effects of this compound, particularly with regard to its potential for causing dependence or addiction.
Métodos De Síntesis
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-cyclopropylacetamide with 4-trifluoromethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide has been extensively studied for its potential applications in treating depression and anxiety disorders. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood and emotions. This compound has also been studied for its potential applications in treating other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2-chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O/c11-5-7(18)17-9(2-3-9)8-15-4-1-6(16-8)10(12,13)14/h1,4H,2-3,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHGHBFEWYXTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=N2)C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate](/img/structure/B2485642.png)
![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)


![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)


